Ethanamine, N-butylidene-
CAS No.: 1611-12-7
Cat. No.: VC21227989
Molecular Formula: C6H13N
Molecular Weight: 99.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1611-12-7 |
|---|---|
| Molecular Formula | C6H13N |
| Molecular Weight | 99.17 g/mol |
| IUPAC Name | N-ethylbutan-1-imine |
| Standard InChI | InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | BLARBXSPVIJGSG-UHFFFAOYSA-N |
| SMILES | CCCC=NCC |
| Canonical SMILES | CCCC=NCC |
Introduction
Chemical Structure and Identification
Ethanamine, N-butylidene- features a characteristic imine structure with an ethyl group attached to the nitrogen atom and a butyl chain forming the carbon portion of the imine functional group. This structural arrangement distinguishes it from other imine compounds and contributes to its unique chemical behavior.
Structural Identifiers
The compound can be identified through various structural descriptors as presented in Table 1:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-ethylbutan-1-imine |
| Other Names | Ethylamine, N-butylidene-; butylideneethylamine |
| Molecular Formula | C6H13N |
| CAS Registry Number | 1611-12-7 |
| InChI | InChI=1S/C6H13N/c1-3-5-6-7-4-2/h6H,3-5H2,1-2H3 |
| InChIKey | BLARBXSPVIJGSG-UHFFFAOYSA-N |
| SMILES | CCCC=NCC |
Table 1: Structural identifiers for Ethanamine, N-butylidene-
The chemical structure features a linear arrangement with the imine bond (C=N) connecting the butyl and ethyl groups. This arrangement affects its reactivity, particularly in nucleophilic addition reactions typical of imines.
Physical Properties
Understanding the physical properties of Ethanamine, N-butylidene- is crucial for predicting its behavior in various chemical processes and applications.
Basic Physical Properties
Ethanamine, N-butylidene- exhibits physical characteristics typical of medium-chain imines. Table 2 summarizes its key physical properties:
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Molecular Weight | 99.17 | g/mol | - |
| Normal Boiling Point | 413.36 | K (140.21°C) | Joback Method |
| Critical Temperature | 601.00 | K | Joback Method |
| Critical Pressure | 2773.00 | kPa | Joback Method |
| McGowan's Characteristic Volume | 101.080 | ml/mol | McGowan Method |
| Octanol/Water Partition Coefficient (logP) | 1.877 | - | Crippen Method |
| Log10 Water Solubility | -1.50 | - | Crippen Method |
| Enthalpy of Formation (ΔfH° gas) | -84.95 | kJ/mol | Joback Method |
| Enthalpy of Vaporization (ΔvapH°) | 32.26 | kJ/mol | Joback Method |
Table 2: Physical properties of Ethanamine, N-butylidene-
The moderate logP value (1.877) indicates a balance between hydrophilic and lipophilic properties, which influences its solubility behavior in different solvents. The relatively low water solubility (log10 = -1.50) suggests limitations in aqueous systems without co-solvents or surfactants.
Chemical Properties
The chemical behavior of Ethanamine, N-butylidene- is primarily governed by its imine functional group, which serves as both a nucleophilic and electrophilic center depending on reaction conditions.
Reactivity Parameters
Several key parameters define the chemical reactivity of Ethanamine, N-butylidene- as outlined in Table 3:
| Property | Value | Unit | Source |
|---|---|---|---|
| Ionization Energy | 8.70-9.00 | eV | NIST |
| Proton Affinity | 955.50 | kJ/mol | NIST |
| Gas Basicity | 923.00 | kJ/mol | NIST |
Table 3: Chemical reactivity parameters of Ethanamine, N-butylidene-
The relatively high proton affinity (955.50 kJ/mol) indicates considerable basicity, which influences its behavior in acid-base reactions. This property makes it potentially useful as a base catalyst in certain organic transformations. The ionization energy values (8.70-9.00 eV) provide insight into its behavior in mass spectrometry and other ionization-dependent analytical techniques.
Reaction Behavior
As an imine, Ethanamine, N-butylidene- can participate in several characteristic reaction types:
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Hydrolysis: Under acidic conditions, the imine bond can undergo hydrolysis to form butyraldehyde and ethylamine.
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Reduction: The C=N bond can be reduced by various reducing agents (such as NaBH4) to form N-ethyl-n-butylamine, a secondary amine.
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Addition reactions: The electrophilic carbon of the imine can undergo nucleophilic addition reactions.
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Tautomerization: Under certain conditions, imines can exhibit tautomerism, although this is less common for N-alkyl substituted imines like Ethanamine, N-butylidene-.
Synthesis Methods
Several approaches have been documented for the preparation of imines such as Ethanamine, N-butylidene-, with varying degrees of efficiency and selectivity.
Conventional Synthetic Routes
Traditional methods for synthesizing Ethanamine, N-butylidene- typically involve condensation reactions between ethylamine and butyraldehyde:
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Direct condensation under alkaline conditions: This approach involves the reaction of butyraldehyde with ethylamine, typically in the presence of a dehydrating agent to remove water and drive the equilibrium toward product formation .
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Dehydrogenation of secondary amines: N-Ethyl-n-butylamine can be dehydrogenated to form Ethanamine, N-butylidene-. This reaction generally requires catalysts such as copper, palladium, or platinum-based systems .
Enzymatic Synthesis
Recent advances in biocatalysis have enabled enzymatic routes to imines, which offer advantages in terms of selectivity and mild reaction conditions:
Research has demonstrated that engineered d-amino acid oxidase (pkDAO) variants from porcine kidney (Y228L/R283G and I230A/R283G) can catalyze the formation of imines from primary amines. This enzymatic approach has been used for various aliphatic and aromatic substrates, including n-butylamine, which is structurally related to components of Ethanamine, N-butylidene- .
The enzymatic reaction generally proceeds via oxidation of the amine to form a reactive imine intermediate, which can then react with another amine molecule to form the desired product. This method is particularly valuable for asymmetric synthesis applications.
Catalytic Methods
Several catalytic systems have been reported for imine synthesis:
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Metal-catalyzed reactions: Palladium, copper, and nickel catalysts have been used to facilitate amine disproportionation reactions that can yield imines. For instance, Pd/C and Pd/Al2O3 catalysts have been employed in gas-phase reactions for the conversion of amines to imines through dehydrogenation steps .
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Disproportionation mechanisms: Research indicates that amine disproportionation, such as that observed with CuO-NiO-PtO/γ-Al2O3 catalysts, can produce mixtures of amines including secondary amines and imines. These reactions typically involve dehydrogenation followed by condensation steps .
Applications and Research
While specific applications of Ethanamine, N-butylidene- are somewhat limited in the current literature, research involving similar imine compounds suggests several potential areas of utility.
Chemical Intermediates
Imines like Ethanamine, N-butylidene- serve as valuable intermediates in organic synthesis:
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Precursors for secondary amines: Through controlled reduction, Ethanamine, N-butylidene- can be converted to N-ethyl-n-butylamine, which has applications in the synthesis of herbicides and pharmaceutical compounds.
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Building blocks for complex molecules: The imine functionality provides a reactive site for various transformations, making compounds like Ethanamine, N-butylidene- useful in constructing more complex nitrogen-containing molecules.
Analytical Chemistry
In analytical chemistry, Ethanamine, N-butylidene- has been studied using various techniques:
Mass spectrometry studies have characterized its fragmentation patterns, which can be useful for identification purposes in complex matrices. The compound has an established electron ionization mass spectrum in the NIST database .
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